Target Class Annotation Divergence: Inactive MT₂ Control vs. DNA Gyrase Inhibitor Activity Driven by Benzoyl para-Substituent
The title compound (CAS 861209-29-2, 4-tert-butylbenzoyl substituent) is commercially catalogued as an inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226, demonstrating no measurable agonist activity at this GPCR target . In contrast, the 4-chlorobenzoyl analog (CAS 861209-26-9) is annotated as an inhibitor of bacterial DNA gyrase with demonstrated antibacterial and bactericidal activity . This represents a complete functional divergence—from a pharmacologically silent negative control to an active antibacterial agent—governed solely by the para-substituent on the N-benzoyl group (tert-butyl vs. chloro).
| Evidence Dimension | Biological target annotation and functional activity classification |
|---|---|
| Target Compound Data | Inactive control at human melatonin MT₂ receptor; no agonist activity detected |
| Comparator Or Baseline | 4-Chlorobenzoyl analog (CAS 861209-26-9): Active inhibitor of bacterial DNA gyrase; bactericidal agent |
| Quantified Difference | Functional divergence from inactive (negative control) to active (antibacterial enzyme inhibitor) |
| Conditions | Annotated functional classification based on vendor documentation and referenced biological studies |
Why This Matters
Procurement decisions for screening libraries or probe discovery programs must account for the fact that the tert-butylbenzoyl compound is functionally silent at MT₂, while the chloro analog is an active antibacterial agent—these two structurally adjacent compounds serve entirely different experimental purposes and cannot be substituted for one another.
